N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a 1,3-benzodioxole group attached via a methylene linker to the carboxamide nitrogen at position 8 and a 3-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold.
The 1,3-benzodioxole moiety (methylenedioxy group) is a notable pharmacophore known to influence metabolic stability and receptor binding, while the 3-methylphenyl group may enhance lipophilicity compared to polar substituents like methoxy groups. The compound’s molecular formula is inferred as C₂₅H₂₀N₅O₅ (molecular weight: 478.46 g/mol), based on structural similarity to analogs reported in the literature .
Properties
CAS No. |
1031648-80-2 |
|---|---|
Molecular Formula |
C25H19N5O4 |
Molecular Weight |
453.458 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-3-2-4-16(9-14)22-23-27-25(32)18-7-6-17(11-19(18)30(23)29-28-22)24(31)26-12-15-5-8-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazoloquinazoline scaffold that is known for its diverse biological activities. The presence of the 1,3-benzodioxole moiety enhances its interaction with biological targets due to its ability to engage in π-π stacking and hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 333.37 g/mol |
| XLogP | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) demonstrated that triazoloquinazoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .
Case Study:
In a multicellular spheroid model, this compound was screened alongside various compounds from a drug library. Results showed a notable decrease in spheroid size and viability at concentrations above 10 µM after 72 hours of treatment.
Enzymatic Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases involved in cancer progression and inflammation. Specifically, the triazoloquinazoline framework suggests possible inhibition of protein kinases like Bruton’s tyrosine kinase (BTK) which is crucial in B-cell signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle arrest at the G1/S checkpoint.
- Enzyme Inhibition: Competitive inhibition of key enzymes involved in tumor metabolism and growth signaling.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate absorption with a half-life conducive for therapeutic dosing schedules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Polarity : The 3-methylphenyl substituent (target) is less polar than Compound A’s 4-methoxyphenyl group, which may reduce aqueous solubility but improve binding to hydrophobic enzyme pockets.
Broader Class Comparison: Pyrazole Carboxamides vs. Triazoloquinazolines
Pyrazole carboxamides (e.g., those in ) and triazoloquinazolines differ in core structure but share carboxamide functionalization. Key distinctions include:
- Synthetic Routes : Pyrazole derivatives are synthesized via EDCI/HOBT-mediated coupling (), while triazoloquinazolines likely require cyclization steps to form the fused triazole-quinazoline system .
- Biological Targets : Pyrazole carboxamides are often explored as kinase inhibitors, whereas triazoloquinazolines are studied for antimicrobial or anticancer activity due to their planar, heteroaromatic cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
